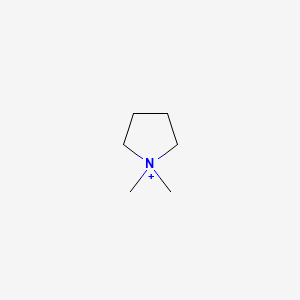

Pyrrolidinium, 1,1-dimethyl-

Vue d'ensemble

Description

Le 1,1-Diméthylpyrrolidinium est un composé hétérocyclique contenant de l'azote. Il s'agit d'un dérivé de la pyrrolidine, où l'atome d'azote est lié à deux groupes méthyles. Ce composé est connu pour ses propriétés chimiques uniques et a trouvé des applications dans divers domaines, notamment la chimie, la biologie et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 1,1-Diméthylpyrrolidinium peut être synthétisé par irradiation micro-ondes de quantités équimolaires d'une amine secondaire et d'un α,ω-dibromoalcane dans l'eau, en présence de carbonate de potassium. Cette méthode permet d'obtenir des liquides ioniques hétérocycliques à haute pureté et à haut rendement .

Méthodes de production industrielle

La production industrielle de 1,1-Diméthylpyrrolidinium implique généralement la réaction d'amines secondaires avec des dibromoalcanes dans des conditions contrôlées. La réaction est effectuée dans un réacteur tubulaire continu, suivi de processus de purification et de séparation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 1,1-Diméthylpyrrolidinium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent produire des amines secondaires.

Substitution : Il peut subir des réactions de substitution nucléophile, où l'atome d'azote est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les halogénures et les alcoolates sont couramment utilisés.

Principaux produits

Les principaux produits formés par ces réactions comprennent les N-oxydes, les amines secondaires et les composés pyrrolidinium substitués .

Applications De Recherche Scientifique

Le 1,1-Diméthylpyrrolidinium a un large éventail d'applications en recherche scientifique :

Médecine : Il est étudié pour son utilisation potentielle dans la découverte et le développement de médicaments.

Mécanisme d'action

Le mécanisme par lequel le 1,1-Diméthylpyrrolidinium exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, conduisant à divers effets biologiques. Le mécanisme exact dépend de l'application spécifique et de la structure moléculaire du composé .

Mécanisme D'action

The mechanism by which pyrrolidinium, 1,1-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound .

Comparaison Avec Des Composés Similaires

Composés similaires

Pyrrolidine : Un composé parent avec une structure similaire mais sans les groupes méthyles.

Pipéridinium : Un autre composé hétérocyclique contenant de l'azote avec un cycle à six chaînons.

Morpholiniun : Contient un atome d'oxygène dans la structure cyclique.

Unicité

Le 1,1-Diméthylpyrrolidinium est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et physiques distinctes. Cela le rend particulièrement utile dans les applications où d'autres composés similaires peuvent ne pas être aussi efficaces .

Propriétés

IUPAC Name |

1,1-dimethylpyrrolidin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARJMFRQLMUUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165230 | |

| Record name | Pyrrolidinium, 1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15312-12-6 | |

| Record name | 1,1-Dimethylpyrrolidinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15312-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidinium, 1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015312126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidinium, 1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)

![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)

![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)

![(2Z)-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B12292648.png)